Nickel dimethylglyoxime
Description
Structure
3D Structure of Parent
Properties
CAS No. |
13478-93-8 |
|---|---|
Molecular Formula |
C8H14N4NiO4 |
Molecular Weight |
288.91 g/mol |
IUPAC Name |
nickel(2+);bis((NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine) |
InChI |
InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/q;;+2/p-2/b2*5-3+,6-4+; |
InChI Key |
UNMGLSGVXHBBPH-BVHINDLDSA-L |
Isomeric SMILES |
C/C(=N\O)/C(=N/[O-])/C.C/C(=N\O)/C(=N/[O-])/C.[Ni+2] |
Canonical SMILES |
CC(=NO)C(=N[O-])C.CC(=NO)C(=N[O-])C.[Ni+2] |
physical_description |
Scarlet-red solid; [Merck Index] Powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Ligand Functionalization
Established Synthetic Routes for Bis(dimethylglyoximato)nickel(II)
The synthesis of bis(dimethylglyoximato)nickel(II), often abbreviated as Ni(dmgH)₂, is a cornerstone of inorganic chemistry laboratory work, primarily due to its distinctive color and insolubility, which facilitate its use in gravimetric analysis. iu.edu The complex is noted for its high purity and stability, making it a reliable compound for both qualitative and quantitative applications. iu.edu
Direct Combination and Precipitation Techniques
The most conventional and widely employed method for synthesizing Ni(dmgH)₂ is through direct combination and precipitation. researchgate.net This technique involves the reaction of a soluble nickel(II) salt with a solution of dimethylglyoxime (B607122) (dmgH₂). The process is typically carried out in a slightly alkaline medium, often achieved by the addition of ammonia (B1221849) or an ammonium (B1175870) salt solution, to facilitate the deprotonation of one of the oxime groups on each ligand, allowing for coordination with the Ni(II) ion. iu.eduscribd.comgoogleapis.com
The general reaction involves dissolving a nickel salt, such as nickel sulfate (B86663) hexahydrate or nickel ammonium sulfate, in water. iu.eduscribd.com A solution of dimethylglyoxime, usually in an alcohol like ethanol (B145695) or a methanol-isopropanol mixture, is then introduced. iu.eduscribd.com Upon making the solution alkaline with ammonia, a characteristic scarlet red precipitate of Ni(dmgH)₂ immediately forms. scribd.comgoogleapis.com The solid complex is then typically digested by heating the mixture for a period to encourage the growth of larger particles, which aids in filtration. iu.edugoogleapis.com The final product is collected by filtration, washed with distilled water to remove any soluble impurities, and dried in an oven. iu.edugoogleapis.comyoutube.com The resulting complex is known for its square-planar geometry, stabilized by intramolecular hydrogen bonds between the oxime and oximato groups of the two dimethylglyoximato ligands. researchgate.netsemanticscholar.org
| Step | Description | Typical Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Preparation of Nickel Solution | Nickel Sulfate Hexahydrate (NiSO₄·6H₂O), Distilled Water | To provide a source of aqueous Ni(II) ions. | iu.edu |
| 2 | Preparation of Ligand Solution | Dimethylglyoxime (dmgH₂), Ethanol or Methanol (B129727)/Isopropanol | To dissolve the organic ligand for reaction. | iu.edu |
| 3 | Precipitation | Ammonia solution (NH₄OH) | To create an alkaline medium, facilitating ligand deprotonation and complex formation. | scribd.comgoogleapis.com |
| 4 | Digestion | Heating on a water bath (50-60°C) | To increase particle size for easier filtration. | iu.edugoogleapis.com |
| 5 | Isolation and Purification | Filtration, Washing with Distilled Water | To separate the solid complex from the solution and remove impurities. | youtube.com |
| 6 | Drying | Oven heating (110-150°C) | To remove residual water and volatile impurities. | iu.edugoogleapis.com |
Solvo-thermal Synthesis Approaches
Solvo-thermal methods, which involve heating the reaction mixture in a sealed vessel, offer an alternative route to producing Ni(dmgH)₂. While less common than direct precipitation for this specific complex, the principles of using elevated temperatures to influence crystal growth and morphology are applicable. In a typical procedure that incorporates elements of this approach, a solution containing the nickel salt and dimethylglyoxime is heated and stirred at a controlled temperature, for instance, 85°C, followed by a period of static heating at a lower temperature, such as 55°C. mdpi.com This controlled heating process can be considered a mild form of solvothermal synthesis. Such methods can yield well-defined crystalline structures, including micro-rods or tubes. researchgate.net The heating helps to ensure complete precipitation and can influence the physical properties of the resulting complex. iu.edu
Design and Synthesis of Novel Dimethylglyoxime Ligand Derivatives
The versatility of the dimethylglyoxime ligand framework allows for extensive modification to tune the electronic and structural properties of the resulting metal complexes. These modifications can range from simple substitutions on the glyoxime (B48743) backbone to the incorporation of the oxime unit into larger macrocyclic structures.
Strategies for Ligand Modification and Substitution
Modification of the nickel dimethylglyoxime system is often achieved by introducing additional ligands to the coordination sphere or by altering the dimethylglyoxime ligand itself. One common strategy is the synthesis of mixed-ligand complexes where other molecules, such as amino acids or pseudohalides, coordinate to the nickel center alongside dimethylglyoxime. For example, new pseudohalide complexes with the general formula [Ni(dmg)₂(N₃)₂] have been synthesized, incorporating azide (B81097) ions into the structure. iaset.us Similarly, amino acids can be introduced to form mixed-ligand complexes, where the amino acid coordinates to the metal center through its amino and carboxylate groups. researchgate.net These modifications can alter the solubility, reactivity, and spectroscopic properties of the parent complex.
Template Syntheses of Macrocyclic Nickel-Oxime Complexes
The template effect, where a metal ion directs the stereochemical outcome of a reaction, is a powerful tool for the synthesis of macrocyclic compounds. e-bookshelf.depnrjournal.com In the context of nickel-oxime chemistry, the Ni(II) ion can act as a template to organize precursor molecules, facilitating a cyclization reaction that would be entropically disfavored in the absence of the metal ion. pnrjournal.com This methodology has been used to prepare a variety of macrocyclic imine-oxime complexes. researchgate.net The synthesis typically involves the condensation of diamines and carbonyl compounds, such as aldehydes or ketones, in the presence of a nickel salt. pnrjournal.comresearchgate.net For instance, macrocyclic complexes have been formed by the template condensation of o-phenylenediamine, various dialdehydes, and dichloroglyoxime (B20624) in a methanolic solution containing Ni(II). researchgate.net The nickel ion holds the reactive components in a specific orientation, promoting the formation of the macrocyclic ring around the metal center. The resulting macrocyclic ligand remains coordinated to the nickel ion, often exhibiting high thermodynamic stability. pnrjournal.com
| Precursors | Resulting Complex Type | Role of Nickel(II) Ion | Reference |
|---|---|---|---|
| o-phenylenediamine, phthaldialdehyde, 2,6-diacetylpyridine, dichloroglyoxime | Macrocyclic imine-oxime complex | Template for condensation and cyclization | researchgate.net |
| Malonyldihydrazide, benzil | Tetraaza macrocyclic complex | Template for condensation reaction | semanticscholar.org |
| 1,3-diaminopropane, benzil | Schiff's base macrocyclic ligand complex | Template for 2:2:1 condensation of amine, carbonyl, and metal salt | pnrjournal.com |
| Dihydrazine derivative, formaldehyde | Monoanionic macrocyclic ligand complex | Template for unusual cyclization reaction |
Formation of Mixed-Ligand and Hetero-Bimetallic Nickel Dimethylglyoximato Complexes
Beyond the simple Ni(dmgH)₂ structure, there is significant interest in creating more complex molecular architectures. This includes the formation of mixed-ligand complexes, where the nickel ion is coordinated by dimethylglyoxime and at least one other type of ligand, and hetero-bimetallic complexes, which contain nickel and a second, different metal center.
The synthesis of these complex structures often utilizes the parent bis(dimethylglyoximato)nickel(II) complex as a "complex ligand." jetir.org The oxygen atoms of the oximato groups in Ni(dmgH)₂ can act as donor atoms to coordinate a second metal ion. This has been demonstrated in the synthesis of hetero-bimetallic complexes with aluminum(III). jetir.org In these systems, a general formula of [Ni(DMG)₂·(AlL₂)₂] is achieved, where L represents a deprotonated organic acid like o-nitrophenol or 8-hydroxyquinoline. jetir.org In these structures, the central Ni(II) ion maintains its square planar geometry, while the aluminum chelates are bridged through the oxygen atoms of the dimethylglyoximate ligands. jetir.org The formation of these adducts is indicated by shifts in the infrared spectra, particularly the C=N stretching frequency, and by their increased thermal stability compared to the parent Ni(dmgH)₂ complex. jetir.org
Advanced Structural Characterization and Crystal Engineering of Nickel Dimethylglyoxime
Spectroscopic Investigations of Coordination and Electronic Structures
The coordination environment and electronic properties of nickel dimethylglyoxime (B607122) are intricately linked to its molecular structure. A suite of spectroscopic techniques provides profound insights into these characteristics, revealing details about metal-ligand interactions, the role of hydrogen bonding, and the nature of electronic transitions within the complex.
Vibrational Spectroscopy (FT-IR) Studies on Metal-Ligand and Hydrogen Bonding Interactions
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of nickel dimethylglyoxime, offering direct evidence of coordination and the significant influence of hydrogen bonding. The formation of the complex from the dimethylglyoxime (dmgH₂) ligand induces notable shifts in characteristic vibrational frequencies.
Upon chelation, the C=N stretching vibration of the ligand shifts to a higher frequency, typically observed around 1572-1573 cm⁻¹. youtube.comyoutube.com This blue shift is attributed to the electron-drawing effect of the nickel ion upon coordination. youtube.com Conversely, the N-O stretching vibrations are also significantly affected. In the free ligand, symmetric and antisymmetric N-O stretches appear around 983 cm⁻¹ and 908 cm⁻¹, respectively. In the nickel complex, these bands shift to approximately 1101-1102 cm⁻¹ (symmetric) and 1240 cm⁻¹ (asymmetric). youtube.comrsc.org
The coordination of the nickel atom to the nitrogen atoms of the glyoxime (B48743) is confirmed by the appearance of new bands in the far-IR region. Vibrational modes corresponding to Ni-N stretching are typically observed at approximately 520-523 cm⁻¹ and 429 cm⁻¹. youtube.comrsc.org
A defining feature of the this compound structure is the presence of strong intramolecular O-H···O hydrogen bonds that link the two dimethylglyoximato ligands. researchgate.net These bonds are crucial for the planarity and stability of the complex. researchgate.net The presence of this strong hydrogen bond is evidenced in the FT-IR spectrum by a broad absorption band. The O-H stretching modes are found at significantly lower frequencies (calculated around 2174 and 2240 cm⁻¹) compared to typical O-H stretches, which is characteristic of strong hydrogen bonding. vedantu.com Additionally, an O-H bending vibration can be identified. vedantu.com
Interactive Table 1: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| C=N Stretch | 1572 - 1573 | youtube.comyoutube.com |
| N-O Asymmetric Stretch | 1240 | youtube.comrsc.org |
| N-O Symmetric Stretch | 1101 - 1102 | youtube.comrsc.org |
| Ni-N Asymmetric Stretch | 520 - 523 | youtube.comrsc.org |
| Ni-N Symmetric Stretch | 429 | rsc.org |
| O-H···O Hydrogen Bond Stretch | ~2174 - 2240 (Calculated) | vedantu.com |
Electronic Absorption Spectroscopy (UV-Vis) for Elucidating d-d Transitions and Charge Transfer Phenomena
Electronic absorption spectroscopy (UV-Vis) provides valuable information about the electronic structure of this compound, particularly the d-orbital splitting and charge transfer transitions that give rise to its characteristic bright red color. The square planar geometry of the Ni(II) ion (a d⁸ metal center) in the complex leads to a specific arrangement of d-orbital energies.
The UV-Vis spectrum of this compound in solution typically displays several absorption bands. Experimental spectra in chloroform (B151607) have shown pronounced bands at approximately 253 nm, 328 nm, 373 nm, and 420 nm. vedantu.com Another study identified a peak at 390 nm. youtube.com In thin films, absorption bands have been noted at 408 nm and 540 nm. quora.com The band responsible for the red-orange color is often observed around 445 nm. semanticscholar.org
These absorptions are generally assigned to a combination of ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions. vedantu.com The bands in the lower wavelength (UV) region are predominantly assigned to π-π* transitions within the dimethylglyoximato ligand. vedantu.com
The visible region is dominated by transitions involving the metal d-orbitals. The bands observed between approximately 360 nm and 580 nm are often attributed to metal d→p electronic transitions or MLCT phenomena. researchgate.netquora.com Specifically, the square planar d⁸ configuration results in relatively low-energy d-d transitions, which contribute to the complex's color. researchgate.net The intense color suggests that these are not purely d-d transitions (which are typically weak) but are likely mixed with more allowed charge-transfer transitions.
Interactive Table 2: Representative UV-Vis Absorption Bands for this compound
| Solvent/State | Absorption Maxima (λ_max, nm) | Tentative Assignment | Reference(s) |
| Chloroform | 253, 328, 373, 420 | π-π*, MLCT | vedantu.com |
| Thin Film | 408, 540 | d→p transitions | quora.com |
| Aqueous | 445 | Ni-DMG Complex | semanticscholar.org |
| Not Specified | 390 | Ni-DMG Complex | youtube.com |
Advanced Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to characterize the structure of this compound in solution. Since the Ni(II) complex in its typical square planar geometry is diamagnetic, it yields well-resolved NMR spectra.
In a study using dimethyl sulfoxide (B87167) (DMSO) as the solvent, the ¹H NMR spectrum of this compound showed distinct peaks corresponding to the different protons in the complex. youtube.com The protons of the methyl groups (CH₃) appear as a peak at 1.94 ppm. youtube.com A peak corresponding to the hydroxyl proton involved in the strong intramolecular hydrogen bond is also observed. youtube.com The solvent itself, DMSO, shows a characteristic peak around 2.51 ppm. youtube.com The presence of these signals confirms the formation and structure of the complex in solution. youtube.com
Interactive Table 3: ¹H NMR Chemical Shifts for this compound in DMSO
| Proton Assignment | Chemical Shift (δ, ppm) | Reference |
| Methyl (CH₃) | 1.94 | youtube.com |
| Hydroxy (O-H) | 3.33 | youtube.com |
| Solvent (DMSO) | 2.51 | youtube.com |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. For this compound, XPS analysis confirms the +2 oxidation state of the central nickel atom.
The high-resolution Ni 2p XPS spectrum shows two main peaks corresponding to the spin-orbit splitting of the 2p orbital: Ni 2p₃/₂ and Ni 2p₁/₂. The binding energy for the Ni 2p₃/₂ peak is typically found at approximately 853.3 eV, while the Ni 2p₁/₂ peak appears at about 870.5 eV. rsc.org These values are characteristic of Ni(II) species. Furthermore, satellite peaks are observed at higher binding energies (around 857.0 eV and 874.0 eV), which are also indicative of the Ni²⁺ state. rsc.org The presence and position of these satellite peaks provide definitive evidence that the nickel center has an oxidation state of +2. rsc.org
Interactive Table 4: Ni 2p XPS Binding Energies for this compound
| Peak Assignment | Binding Energy (eV) | Reference |
| Ni 2p₃/₂ | 853.3 | rsc.org |
| Ni 2p₁/₂ | 870.5 | rsc.org |
| Satellite Peak | 857.0 | rsc.org |
| Satellite Peak | 874.0 | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The standard this compound complex, featuring a central Ni(II) ion with a d⁸ electron configuration in a square planar geometry, is a low-spin complex. In this configuration, all eight d-electrons are paired in the lower energy d-orbitals.
Due to the absence of unpaired electrons, the [Ni(dmgH)₂] complex is diamagnetic. wikipedia.orgrsc.org Consequently, it is EPR silent and does not produce an EPR spectrum under standard conditions. This diamagnetism is a direct result of the strong field nature of the dimethylglyoximato ligands, which forces the pairing of electrons in the d-orbitals of the Ni(II) center. Any EPR signal associated with a this compound system would necessitate the presence of a paramagnetic species, such as a Ni(I) or Ni(III) oxidation state, or a different coordination geometry (e.g., tetrahedral) that results in unpaired electrons. However, for the stable, red precipitate of Ni(II) dimethylglyoxime, no such EPR signal is observed.
X-ray Diffraction Analysis of Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on this compound have elucidated its crystal structure and the nature of its intermolecular packing.
This compound crystallizes in the orthorhombic crystal system with the space group Ibam. The structure confirms the square planar coordination geometry around the nickel(II) ion. The Ni(II) center is coordinated by the four nitrogen atoms from the two bidentate dimethylglyoximato ligands. researchgate.net A key feature revealed by X-ray diffraction is the planarity of the Ni(dmgH)₂ molecules, which is reinforced by the strong intramolecular O-H···O hydrogen bonds. researchgate.net
In the solid state, these planar molecules stack on top of one another, forming columns along the c-axis. This stacking leads to Ni-Ni interactions between adjacent molecules. The Ni-Ni distance in these stacks is reported to be in the range of 3.183 Å to 3.254 Å under ambient conditions.
High-pressure single-crystal X-ray diffraction studies have shown that the crystal structure is anisotropically compressed. rsc.org The most significant compression occurs along the direction perpendicular to the planar molecules, leading to a decrease in the Ni-Ni separation distance as pressure increases. rsc.org This compression does not, however, induce a phase transition until much higher pressures (around 7.4 GPa). rsc.org
Interactive Table 5: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | |
| Space Group | Ibam | |
| Coordination Geometry | Square Planar | researchgate.net |
| Ni-Ni Distance | 3.183 - 3.254 Å (ambient pressure) |
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. Studies on this compound have revealed a square planar coordination geometry for the nickel(II) ion, which is chelated by two dimethylglyoximate ligands. researchgate.net The individual Ni(dmg)₂ molecules are planar and stack in a columnar fashion in the solid state. scispace.com
The packing of these molecules is characterized by an orthorhombic crystal system, belonging to the space group Ibam at ambient conditions. acs.org This arrangement gives rise to significant anisotropy in the crystal lattice. The intramolecular dimensions, such as bond lengths and angles, have been determined with high precision, confirming the planarity of the complex and the presence of strong intramolecular O–H···O hydrogen bonds.
A notable study by Bruce-Smith et al. investigated the crystal structure of this compound at various pressures. Their findings confirmed the orthorhombic crystal system and provided detailed information on the molecular packing. The asymmetric unit contains half a molecule of Ni(dmg)₂, with all non-hydrogen atoms situated on a mirror plane. This results in a four-coordinate nickel ion and a short intramolecular O–H···O hydrogen bond. acs.org
Table 1: Selected Crystallographic Data for this compound at Ambient Pressure
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Ibam |
| a (Å) | 16.678(2) |
| b (Å) | 10.443(1) |
| c (Å) | 6.496(1) |
| V (ų) | 1131.1(2) |
| Z | 4 |
Data sourced from high-pressure crystallography studies at ambient pressure conditions. acs.org
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is an indispensable tool for the identification of crystalline phases and the assessment of sample purity. The technique relies on the characteristic diffraction pattern produced by a polycrystalline sample. For this compound, PXRD patterns serve as a fingerprint, allowing for its unambiguous identification. The diffraction peaks correspond to the lattice planes of its orthorhombic structure. acs.org This method is routinely used to confirm the synthesis of the correct crystalline phase of this compound and to rule out the presence of amorphous material or other crystalline impurities.
High-Pressure Crystallography and Structural Transitions
The application of high pressure provides a powerful means to probe the stability and compressibility of crystal structures, often inducing structural phase transitions. High-pressure single-crystal X-ray diffraction studies on this compound have revealed significant anisotropic compression of the crystal lattice. acs.org The most pronounced compression occurs perpendicular to the molecular planes, leading to a decrease in the separation between the stacked Ni(dmg)₂ molecules. acs.orgacs.org
As pressure increases, the cell parameters and volume of the orthorhombic lattice decrease monotonically. acs.org This compression is continuous and does not indicate a first-order phase transition up to 5.1 GPa. However, these studies have provided valuable insights into the repulsive interactions that come into play as the intermolecular distances are forcibly reduced. The anisotropic nature of the compression highlights the different strengths of the intermolecular forces along different crystallographic directions.
Supramolecular Architecture and Intermolecular Interactions
The solid-state structure of this compound is not merely a collection of individual molecules but a sophisticated supramolecular assembly held together by a hierarchy of non-covalent interactions.
Elucidation of O–H···O Hydrogen Bond Dynamics and Proton Transfer
A defining feature of the this compound structure is the presence of strong intramolecular O–H···O hydrogen bonds. These short hydrogen bonds, with an O···O distance of approximately 2.44 Å, play a crucial role in stabilizing the planar conformation of the individual complex molecules. askiitians.com
Computational studies, including periodic Density Functional Theory (DFT) calculations, have been employed to investigate the dynamics of these hydrogen bonds. These studies suggest a flat, asymmetric single-well proton potential, which facilitates large-amplitude proton oscillations. acs.org The position of the proton within the hydrogen bond is sensitive to the crystalline environment and can be influenced by external factors such as pressure. As pressure increases, there is an observed increase in the asymmetry of the hydrogen bond, a phenomenon that appears to be coupled to the dynamics of the adjacent methyl groups. acs.org
Crystal Engineering Principles Applied to this compound Systems
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. While the term may not have been explicitly applied in early studies of this compound, the principles are clearly manifest in its structural chemistry.
The predictable and robust nature of the intramolecular O–H···O hydrogen bonds and the intermolecular stacking interactions make this compound a potential building block for the construction of more complex supramolecular architectures. The planarity of the molecule and the presence of specific interaction sites offer opportunities for the design of co-crystals and coordination polymers.
For instance, the understanding of the dominant intermolecular forces allows for a rational approach to modifying the crystal packing. By introducing functional groups onto the dimethylglyoxime ligand, it is conceivable to tune the stacking distances or introduce new intermolecular interactions, thereby altering the physical properties of the resulting solid. The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is another key aspect of crystal engineering. While this compound is known to crystallize in a stable orthorhombic form, exploring different crystallization conditions could potentially lead to the discovery of new polymorphs with distinct properties. The deliberate control over the solid-state arrangement of this compound units remains an area with potential for future research in the field of crystal engineering.
Formation of One-Dimensional Chain Assemblies and Porous Structures
The molecular structure of this compound, characterized by a square planar geometry, facilitates its self-assembly into well-defined supramolecular architectures. wikipedia.org The primary structural motif observed in the solid state is a one-dimensional infinite chain. researchgate.net This assembly arises from the stacking of individual planar Ni(C₄H₇N₂O₂)₂ molecules, which are arranged one above the other.
The formation and stability of these chains are governed by specific intermolecular interactions. In the crystal lattice, the planar complexes are stacked along the c-axis, leading to significant Ni-Ni interactions between adjacent molecules. researchgate.net X-ray diffraction studies have determined the Ni-Ni distance to be approximately 3.237 Å. researchgate.net This arrangement is a key feature of its crystal engineering, where non-covalent interactions dictate the long-range periodic structure. dntb.gov.ua
The crystal structure of this compound has been a subject of high-pressure studies to understand the influence of external stimuli on its one-dimensional assemblies. Single-crystal X-ray diffraction experiments conducted in a diamond-anvil cell revealed that the structure undergoes significant anisotropic compression. ed.ac.ukfigshare.com The maximum compression is observed in the direction perpendicular to the planar layers of the complex, which directly corresponds to a decrease in the distance between nickel cations. researchgate.neted.ac.uk This indicates that the Ni-Ni interactions are the most compressible feature of the crystal structure. researchgate.net In contrast, compression within the molecular planes is less pronounced. researchgate.neted.ac.uk
While the compound forms densely packed one-dimensional chains, the formation of stable, intrinsic porous structures in pure crystalline this compound is not a prominent feature. However, its nanostructured forms, or its use as a precursor, can lead to materials with significant porosity. For instance, nickel oxide nanowires derived from a dimethylglyoximate precursor have been shown to possess a notable surface area and porous characteristics. elsevierpure.com
| Structural Feature | Description | Key Parameters | Reference |
|---|---|---|---|
| Primary Assembly | One-dimensional infinite chain | Stacking along the c-axis | researchgate.net |
| Intermolecular Interaction | Ni-Ni interactions between stacked units | Ni-Ni distance: ~3.237 Å | researchgate.net |
| High-Pressure Behavior | Anisotropic, monotonic lattice strain | Max. compression perpendicular to molecular planes (~4%/GPa) | researchgate.neted.ac.uk |
| Porosity | Not intrinsically porous; precursors can yield porous materials (e.g., NiO) | Pore diameter of derived NiO nanowires: 22 nm | elsevierpure.com |
Morphological Analysis and Nanostructure Characterization
This compound is not only studied for its bulk crystalline structure but also as a versatile precursor and building block for various nanostructures. researchgate.net Its inherent tendency to form ordered assemblies can be harnessed to direct the synthesis of materials with controlled morphologies, including nanowires, nanoparticles, and nanorods.
Research has demonstrated the fabrication of nickel(II)-dimethylglyoxime nanowires through in-situ growth on substrates like nickel foam. rhhz.net Scanning electron microscopy (SEM) analysis of these structures reveals an interwoven, web-like morphology, with individual nanowires having diameters of approximately 320 nm. rhhz.net The complex itself can form needle-like or rod-like microcrystals under specific precipitation conditions. scielo.org.zaresearchgate.net
Furthermore, nickel dimethylglyoximate serves as an effective precursor for synthesizing other nanomaterials, particularly nickel oxide (NiO). Through thermal decomposition of nickel dimethylglyoximate rods, one-dimensional arrays of NiO nanoparticles can be produced. researchgate.net A hydrothermal process, using dimethylglyoximate as a shape-directing agent, followed by calcination, yields nickel oxide nanowires (NiONWs). elsevierpure.comresearchgate.net Characterization of these NiONWs using Brunauer–Emmett–Teller (BET) analysis showed a significant surface area of 27 m²g⁻¹. elsevierpure.com
Pyrolysis of this compound clathrates has been employed to prepare nitrogen-doped carbon-supported nickel nanoparticles. mdpi.com High-resolution transmission electron microscopy (HRTEM) of these nanoparticles confirmed their crystalline nature, revealing lattice spacings of 0.174 nm and 0.206 nm, which correspond to the (200) and (111) crystallographic facets of nickel, respectively. mdpi.com Additionally, nickel-based nanoparticles with electrocatalytic properties have been generated through the electrochemical alteration of a nickel(II) bis-glyoximato complex at a glassy carbon electrode. researchgate.net These diverse synthetic routes highlight the importance of this compound in the bottom-up fabrication of advanced nanostructures.
| Nanostructure | Precursor/Method | Morphology | Dimensions/Properties | Characterization Technique(s) | Reference |
|---|---|---|---|---|---|
| Nickel(II)-dimethylglyoxime Nanowires | In-situ growth on Ni foam | Interwoven, web-like | Diameter: ~320 nm | SEM | rhhz.net |
| Nickel Oxide (NiO) Nanoparticle Arrays | Thermal decomposition of Ni(DMG)₂ rods | 1D arrays of nanoparticles | - | TEM, XRD | researchgate.net |
| Nickel Oxide Nanowires (NiONWs) | Hydrothermal synthesis with DMG, then calcination | Wire-like | Surface Area: 27 m²g⁻¹, Pore Diameter: 22 nm | SEM, XRD, BET | elsevierpure.com |
| Ni Nanoparticles on N-doped Carbon | Pyrolysis of Ni(DMG)₂ clathrate | Supported nanoparticles | Lattice spacing: 0.174 nm (200), 0.206 nm (111) | HRTEM, SEM, XRD | mdpi.com |
| Nickel-based Nanoparticles | Electrochemical alteration of Ni(DMG)₂ complex | Deposited particles | - | - | researchgate.net |
| This compound Crystals | Precipitation | Needle-like, rod-like | Diameter: ~200 nm, Length: several μm | SEM | scielo.org.za |
Theoretical and Computational Chemistry of Nickel Dimethylglyoxime
Computational Studies of High-Pressure Effects on Structure and Bonding
Proton Potential Energy Surface Analysis
The nature of the intramolecular O–H···O hydrogen bonds in nickel dimethylglyoxime (B607122), [Ni(dmgH)₂], has been a subject of extensive investigation using quantum chemical methods, particularly Density Functional Theory (DFT). These studies focus on elucidating the proton potential energy surface (PES), which governs the position and dynamics of the bridging hydrogen atom.
Periodic DFT calculations have shown that the short O–H···O bond is characterized by a flat, asymmetric single-well proton potential. researchgate.net This particular surface facilitates large-amplitude oscillations of the proton. researchgate.net Further analysis of the potential energy curves calculated along the O–H bond coordinate indicates a key difference between the complex's state in solid versus solution phases. In the solid-state, the hydrogen bonding interactions are asymmetric, while in solution, they tend to be symmetric. nih.gov
One DFT study that employed the range-separated hybrid functional ωB97X-D indicated that a relaxed potential energy curve (PEC) is symmetric. mdpi.comresearchgate.net However, the same study showed that the rigid PEC, which does not allow for geometric relaxation during the proton's movement, exhibits an asymmetric double-well potential with two distinct minima. mdpi.comresearchgate.net This dual finding highlights the nuanced nature of the hydrogen bond, suggesting its character is highly sensitive to the computational model and the geometric constraints applied.
Comparative studies between nickel dimethylglyoxime and its copper analogue, [Cu(dmgH)₂], reveal significant differences. The proton transfer barrier in the nickel complex is lower than in the copper complex. researchgate.netnih.gov This is attributed to stronger hydrogen bonding in the nickel-containing compound. researchgate.netnih.gov The weaker H-bonding in the copper complex results in blue-shifted O–H stretching modes compared to those in this compound. nih.gov
| Computational Finding | Description | Implication |
| Proton Potential | Flat, asymmetric single-well potential in the solid state. researchgate.net | Facilitates large-amplitude proton oscillations. |
| Phase Dependence | Asymmetric H-bonding in solid-state; symmetric in solution. nih.gov | The environment significantly influences the hydrogen bond character. |
| Proton Transfer Barrier | Lower in [Ni(dmgH)₂] compared to [Cu(dmgH)₂]. researchgate.netnih.gov | Stronger H-bonding in the nickel complex eases proton transfer. |
| Potential Energy Curve (PEC) | A DFT study showed a symmetric relaxed PEC but an asymmetric rigid PEC. mdpi.comresearchgate.net | Demonstrates the complexity and sensitivity of the H-bond to geometric relaxation. |
Coupling of Proton Motion with Methyl Group Dynamics
Theoretical investigations have uncovered a significant interplay between the dynamics of different molecular subunits within this compound. Specifically, periodic DFT calculations have revealed that the motion of the proton within the O–H···O hydrogen bond is not an isolated event. researchgate.net Instead, the proton's movement is coupled to the dynamics of the adjacent methyl groups. researchgate.net
This coupling has a direct and observable structural consequence: it results in an increased asymmetry of the hydrogen bond. researchgate.net This effect is particularly pronounced under high-pressure conditions, as demonstrated in studies combining single-crystal X-ray diffraction with DFT calculations. researchgate.net As external pressure is applied, the interaction between the proton's oscillatory motion and the rotation or vibration of the methyl groups intensifies, further distorting the symmetry of the hydrogen bond. researchgate.net This finding underscores the importance of considering the entire molecular framework when analyzing the properties of the hydrogen bridge, as remote substituent dynamics can influence the electronic and geometric environment of the proton.
Quantum Chemical Modeling of Nickel Oxidation States in Dimethylglyoximato Complexes
Quantum chemical modeling, primarily using DFT, has been instrumental in understanding the electronic structure and stability of nickel dimethylglyoximato complexes in various oxidation states.
Nickel(II) Oxidation State: The most common and stable form is the Ni(II) complex, [Ni(Hdmg)₂]. DFT calculations confirm that the molecule is completely planar and centrosymmetric. mdpi.com The optimized molecular geometries prove the asymmetric character of the two intramolecular O–H···O hydrogen bonds that connect the two dimethylglyoximato ligands. mdpi.comsemanticscholar.org The electronic structure of the Ni(II) complex has been characterized by analyzing its frontier molecular orbitals. The calculated HOMO–LUMO energy gaps are reported to be around 6.3 to 7.3 eV, depending on the computational method and whether the calculation is for a gas-phase monomer or a dimer. semanticscholar.orgproquest.com Electronic transitions observed in the UV-vis spectra are predominantly assigned to ligand-centered π−π* transitions. semanticscholar.orgresearchgate.net However, these transitions also exhibit some degree of metal-to-ligand charge transfer (MLCT) character. mdpi.comsemanticscholar.org
Nickel(III) and Nickel(IV) Oxidation States: Theoretical studies have also explored higher and more unusual oxidation states, such as Ni(III) and Ni(IV), stabilized by the dimethylglyoxime ligand. dergipark.org.tr The Ni(III) species is of interest due to its identification as the active entity in several enzymes, like hydrogenases, and for its catalytic properties. dergipark.org.tr The Ni(IV) species is noted for its significant oxidizing capabilities. dergipark.org.tr
DFT calculations using the B3LYP functional and LANL2DZ basis set have been employed to evaluate these higher oxidation state complexes. dergipark.org.tr These studies confirm that the dimethylglyoxime ligand can effectively stabilize Ni(III) and Ni(IV) centers, leading to complexes with high stability. dergipark.org.tr The geometries of these complexes are predicted to be distorted, with examples of distorted square pyramidal and distorted octahedral geometries. dergipark.org.tr Analysis of the frontier orbitals in one such model showed that the HOMO density is distributed over the ligands, while the LUMO density is centered on the metal and associated hydroxide ions. dergipark.org.tr The high stability of these complexes, despite the unusual oxidation states, is confirmed by their large negative bonding energies and significant HOMO/LUMO gaps. dergipark.org.tr
| Oxidation State | Geometry | Key Electronic Features | Noted Properties |
| Nickel(II) | Planar, centrosymmetric. mdpi.com | HOMO-LUMO gap ~6.3-7.3 eV; transitions are mainly ligand-centered π−π* with some MLCT character. mdpi.comsemanticscholar.orgproquest.com | Standard, highly stable complex used in analytical chemistry. |
| Nickel(III) | Distorted square pyramidal / Distorted octahedral. dergipark.org.tr | HOMO density on ligands, LUMO on metal center. dergipark.org.tr | Active entity in some enzymes; catalytic properties. dergipark.org.tr |
| Nickel(IV) | Distorted square pyramidal / Distorted octahedral. dergipark.org.tr | Stabilized by the ligand, leading to high bonding energy. dergipark.org.tr | Marked oxidizing capabilities. dergipark.org.tr |
Reaction Kinetics and Mechanisms of Nickel Dimethylglyoxime Complexation
Ligand Exchange Kinetics in Aqueous and Environmental Systems
The kinetics of the complexation of nickel(II) ions with dimethylglyoxime (B607122) (dmgH₂) in aqueous environments are influenced by several factors, including reactant concentrations, pH, and the presence of other ligands.
Determination of Pseudo-First-Order Rate Constants
In aqueous solutions where dimethylglyoxime is in large excess compared to the nickel(II) ion concentration, the formation of the Ni(dmgH)₂ complex can be described by pseudo-first-order kinetics. Studies have been conducted to determine these rate constants, which provide a simplified model of the reaction rate.
In a study examining Ni(dmgH)₂ complex formation in synthetic solutions mimicking freshwater conditions, with an excess of dimethylglyoxime (in the micromolar range) over nickel (in the nanomolar range) at a pH between 7.1 and 7.7, the observed pseudo-first-order rate constant (kobsd) was found to be approximately 3 x 10⁻⁵ s⁻¹. acs.orgacs.orgresearchgate.netresearchgate.net The half-lives for the reaction under these conditions were observed to be between 4 and 7 hours. acs.org
Further investigations into the effect of pH on the reaction revealed that the observed pseudo-first-order rate constants are indeed influenced by the hydrogen ion concentration. The table below summarizes the kinetic data for Ni(dmgH)₂ formation at different pH values.
Table 1: Pseudo-First-Order Rate Constants for Ni(dmgH)₂ Formation at Various pH Levels
| pH | Observed Pseudo-First-Order Rate Constant (k_obsd) (s⁻¹) | Half-life (t₁/₂) (hours) |
|---|---|---|
| 7.1 | ~3.16 x 10⁻⁵ | ~6.1 |
| 7.6 | ~2.24 x 10⁻⁵ | ~8.6 |
This table presents interactive data derived from research findings. acs.org
Elucidation of Second-Order Exchange Kinetic Constants
When considering the reaction of nickel(II) that is already complexed with another ligand (e.g., EDTA or natural organic matter like fulvic acid) with dimethylglyoxime, the kinetics are best described by second-order rate laws. These ligand exchange reactions are crucial in environmental systems where nickel is often bound to various organic molecules.
Studies on the ligand exchange of NiEDTA with dimethylglyoxime have determined second-order exchange kinetic constants (kexch) to be in the range of 1.2 x 10² to 5.7 x 10³ M⁻¹s⁻¹. acs.orgacs.orgresearchgate.netresearchgate.net For the exchange of nickel from complexes with natural ligands found in freshwater to dimethylglyoxime, the second-order exchange kinetic constants were found to be between 5 x 10² and 7 x 10³ M⁻¹s⁻¹. acs.orgacs.orgresearchgate.netresearchgate.net These ligand exchange reactions with natural ligands can be slow, with half-lives ranging from 5 to 95 hours. acs.orgresearchgate.netresearchgate.net
The table below presents a summary of the second-order exchange kinetic constants for the reaction of Ni(II) complexes with dimethylglyoxime.
Table 2: Second-Order Exchange Kinetic Constants for the Reaction of Ni(II) Complexes with Dimethylglyoxime
| Initial Nickel Complex | Competing Ligand | Second-Order Exchange Kinetic Constant (k_exch) (M⁻¹s⁻¹) |
|---|---|---|
| NiEDTA | Dimethylglyoxime | 1.2 x 10² - 5.7 x 10³ |
This table contains interactive data compiled from kinetic studies. acs.orgacs.orgresearchgate.netresearchgate.net
Influence of pH and Competing Ligands on Reaction Rates
The rate of formation of nickel dimethylglyoxime is significantly affected by the pH of the solution and the presence of competing ligands.
Influence of pH: The pH of the aqueous medium plays a critical role in the complexation reaction. The complex formation rate constant (kf) for Ni(dmgH)₂ has been shown to decrease as the pH increases from 7.1 to 7.7. acs.org This is because dimethylglyoxime is a weak acid, and its protonation state is pH-dependent. In acidic solutions (pH < 5), the dimethylglyoxime ligand becomes protonated, which inhibits its ability to form a stable complex with Ni(II) ions, and can even lead to the dissolution of any pre-formed precipitate. vedantu.comtruman.edu Conversely, at a very high pH, nickel(II) ions can precipitate as nickel(II) hydroxide, which also hinders the formation of the desired complex. researchgate.net Therefore, the reaction is typically carried out in a buffered solution to maintain a pH between 5 and 9. truman.edu
Influence of Competing Ligands: In environmental and analytical systems, nickel(II) ions are often present in solutions containing other potential ligands, such as ethylenediaminetetraacetic acid (EDTA), citric acid, or natural organic matter like fulvic and humic acids. nih.govnih.goviaea.org These competing ligands form complexes with nickel, and the formation of this compound must proceed through a ligand exchange reaction. The kinetics of this exchange are influenced by the stability of the initial nickel complex and the concentration of the competing ligand. For instance, the observed pseudo-first-order rate constants for the exchange of NiEDTA with dimethylglyoxime are lower than those for the direct formation of Ni(dmgH)₂ from aquated nickel ions and are dependent on the concentrations of both dimethylglyoxime and EDTA. acs.org Similarly, the presence of citric acid and fulvic acid necessitates a ligand exchange process for the formation of the this compound complex. nih.govacs.org
Mechanistic Pathways of Complex Formation and Dissociation
The formation of this compound from a pre-existing nickel complex with another ligand can proceed through different mechanistic pathways. The two primary pathways are the disjunctive and adjunctive mechanisms. nih.govacs.orgnih.govacs.org
Disjunctive and Adjunctive Reaction Pathways
Disjunctive Pathway: This pathway involves the complete dissociation of the initial nickel complex (NiL) into the free nickel ion (Ni²⁺) and the original ligand (L). The free Ni²⁺ ion then reacts with dimethylglyoxime to form the Ni(dmgH)₂ complex. nih.govacs.org This can be represented as:
NiL ⇌ Ni²⁺ + L (slow dissociation)
Ni²⁺ + 2dmgH₂ → Ni(dmgH)₂ + 2H⁺ (fast)
The rate-determining step in the disjunctive pathway is the dissociation of the initial nickel complex.
Adjunctive Pathway: In this mechanism, the incoming dimethylglyoxime ligand directly attacks the initial nickel complex (NiL) to form a ternary intermediate complex (L-Ni-dmgH₂). This intermediate then rearranges, leading to the dissociation of the original ligand (L) and the formation of the final Ni(dmgH)₂ product. nih.govacs.org This can be represented as:
NiL + dmgH₂ ⇌ L-Ni-dmgH₂ (intermediate formation) → Ni(dmgH)(L) + H⁺ → ... → Ni(dmgH)₂ + L + 2H⁺
This pathway does not require the complete dissociation of the initial complex before the involvement of the entering ligand.
Factors Influencing Predominant Reaction Mechanisms
The predominant reaction pathway, whether disjunctive or adjunctive, is influenced by several key factors, primarily the concentrations of the reactants. nih.govacs.org
Studies involving the reaction of Ni-citric acid (Ni-CA) and Ni-fulvic acid (Ni-FA) complexes with dimethylglyoxime have shown that both pathways can operate simultaneously. nih.govacs.org The prevalence of one pathway over the other is dependent on the ratio of dimethylglyoxime to the initial ligand and the ratio of nickel to the initial ligand. nih.govacs.org
Specifically, the disjunctive pathway is favored under conditions where the concentration of dimethylglyoxime is high (≥ 3 mM) and the ratio of nickel to dissolved organic carbon (in the case of fulvic acid) is greater than 10 nM Ni²⁺/g of DOC. nih.govacs.org The high concentration of the entering ligand (DMG) promotes the reaction of any free Ni²⁺ as soon as it dissociates from the initial complex.
Conversely, the adjunctive pathway is more likely to be significant at lower concentrations of dimethylglyoxime, where the direct attack on the intact initial complex becomes a more probable event than waiting for its dissociation. The steric bulk of the entering and leaving ligands can also play a role, with more sterically hindered ligands potentially favoring a disjunctive mechanism. nih.govacs.org
Advanced Methodologies in Analytical Chemistry Utilizing Nickel Dimethylglyoxime
Electrochemical Techniques for Nickel Characterization and Quantification
Electrochemical methods offer exceptional sensitivity for trace metal analysis. nih.gov The formation of the stable Ni(DMG)₂ complex is central to several voltammetric techniques, where the complex is adsorbed onto an electrode surface before an electrochemical signal is measured. nih.govmdpi.com
Adsorptive Cathodic Stripping Voltammetry (AdCSV) is a highly sensitive electrochemical technique used for the determination of trace metals, including nickel. nih.gov The method involves the preconcentration of the analyte onto the working electrode surface via adsorption, followed by a voltammetric scan to "strip" the analyte back into the solution, generating a measurable current signal. In the case of nickel, dimethylglyoxime (B607122) is used as a complexing agent to form the Ni(II)-DMG complex, which is then adsorbed onto the electrode surface. mdpi.com The subsequent reduction of Ni(II) in the complex during the cathodic scan produces a current peak proportional to the nickel concentration. researchgate.net
The development and optimization of AdCSV methods for nickel determination focus on several key instrumental parameters to enhance performance. These parameters include the accumulation or deposition potential (Ed) and the accumulation or deposition time (td). mdpi.commdpi.comresearchgate.net Optimization involves finding the ideal potential and time that allow for maximum adsorption of the Ni(II)-DMG complex onto the electrode, thereby maximizing the stripping signal. For instance, in one study using a screen-printed carbon electrode, the deposition potential was varied from -0.6 V to -1.0 V and the deposition time from 30 s to 240 s to find the optimal balance between analytical response and analysis time. mdpi.com A detection limit of 1.5 µg L⁻¹ for Ni²⁺ was achieved with an accumulation time of 120 seconds using a nafion-graphene dimethylglyoxime modified glassy carbon electrode. mdpi.comresearchgate.netnih.gov
The choice of electrode material and supporting electrolyte pH are also critical. The reaction is typically carried out in a buffered solution, often an ammonia (B1221849)/ammonium (B1175870) buffer at a pH around 9.2 or 9.3, to ensure the quantitative formation of the complex. mdpi.commetrohm.com
| Method/Electrode | Linear Range | Limit of Detection (LOD) | Key Optimized Parameters | Source |
|---|---|---|---|---|
| DPAdSV at Screen-Printed Carbon Electrode (SPCE) | 1.7 to 150 µg L⁻¹ | 0.5 µg L⁻¹ | Deposition Time: 120 s | mdpi.com |
| AdSV at DMG-modified SPCE | 7.6 to 200 µg L⁻¹ | 2.3 µg L⁻¹ | N/A (complexing agent immobilized on electrode) | uab.cat |
| AdCSV at Nafion-Graphene-DMG-GCE | Not Specified | 1.5 µg L⁻¹ | Accumulation Time: 120 s | mdpi.comnih.gov |
Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are fundamental electrochemical techniques used to study the redox behavior of chemical species. cam.ac.ukuniud.itmetrohm.com In LSV, the potential of the working electrode is scanned linearly in one direction, while in CV, the potential is swept in a forward and then a reverse direction, forming a cyclic voltammogram. cam.ac.ukmetrohm.com These methods are invaluable for analyzing the electrochemical properties of the nickel-dimethylglyoxime complex.
When applied to the Ni-DMG system, these techniques provide insight into the reduction and oxidation processes of the complex. nih.gov For example, studies using screen-printed electrodes (SPEs) have shown that the Ni-DMG complex exhibits a defined redox peak. nih.govresearchgate.net The continuous cycling in CV can show an increase in the current exchanged, indicating the accumulation and electrochemical reaction of the complex on the electrode surface. nih.gov LSV measurements often show very low background currents, which is advantageous for achieving high sensitivity. nih.gov The shape and position of the peaks in the voltammograms can provide information about the kinetics of the electron transfer process and the stability of the complex at different potentials. cam.ac.uk
Researchers have utilized CV and LSV to compare the performance of different electrode materials, such as carbon, bismuth, and silver SPEs, for nickel detection. nih.govresearchgate.net The results illustrate the electrochemical behavior of the Ni-DMG complex, which involves the adsorption and accumulation of the complex onto the SPE surface, where Ni(II) is then reduced during the cathodic scan. researchgate.net
The sensitivity and selectivity of electrochemical sensors for nickel detection are heavily dependent on the working electrode's material and surface chemistry. researchgate.net Recent advancements have focused on developing modified electrodes that enhance the interaction with the nickel-dimethylglyoxime complex, leading to improved analytical performance.
A significant development in this area is the use of graphene-based materials. bumipublikasinusantara.id Graphene's unique properties, including a high surface-area-to-volume ratio and excellent electron transfer kinetics, make it an ideal component for sensor fabrication. bumipublikasinusantara.iduwc.ac.za A novel approach involves the creation of a graphene-chelate probe, where a glassy carbon electrode (GCE) is modified with a nanocomposite of Nafion and graphene, along with dimethylglyoxime as the chelating agent (NGr-DMG-GCE). mdpi.comnih.govuwc.ac.za This design offers superior detection capabilities by enhancing the adsorptive accumulation of Ni²⁺ ions. nih.govuwc.ac.za The incorporation of single-layer graphene significantly improves the electrode's sensitivity. mdpi.com These graphene-based sensors are also more environmentally friendly as they avoid the use of toxic mercury, bismuth, or lead films traditionally used in stripping voltammetry. mdpi.comuwc.ac.za
Beyond graphene, other materials are also being explored. Commercial screen-printed carbon electrodes (SPCEs) offer a low-cost, disposable alternative for nickel determination. mdpi.com These electrodes can be used directly, allowing the Ni(II)-DMG complex to adsorb onto the carbon surface without the need for metallic coatings. mdpi.com Further modifications include immobilizing DMG directly onto the SPCE surface by drop-casting, which simplifies the analytical procedure by eliminating the need to add the chelating agent to the sample solution. uab.catub.edu
A critical aspect of any analytical method is its selectivity—the ability to accurately measure the analyte in the presence of other chemical species. In the analysis of nickel using dimethylglyoxime, several metal ions can potentially interfere with the measurement. The most significant interferences often come from copper (Cu²⁺), cobalt (Co²⁺), and iron (Fe²⁺), which can also form stable complexes with DMG. scielo.bregyankosh.ac.in
For electrochemical methods, studies have shown that advanced electrode designs can enhance selectivity. For example, the nafion-graphene dimethylglyoxime modified glassy carbon electrode (NGr-DMG-GCE) has demonstrated good selectivity and preferential binding for Ni²⁺ even in the presence of common interfering ions like Co²⁺ and Zn²⁺. mdpi.comnih.gov In spectrophotometric and gravimetric methods, interference is often managed by using masking agents. The addition of tartrate or citrate (B86180) ions before precipitation prevents interference from metals like iron and chromium. truman.eduegyankosh.ac.in These anions form strong, soluble complexes with the interfering metals, keeping them in solution while the nickel dimethylglyoxime precipitates. truman.eduegyankosh.ac.inmetrohm.com
The pH of the solution is also a crucial factor in selectivity. For instance, palladium can form a yellow precipitate with DMG in weakly acidic solutions, but its interference can be minimized under the alkaline conditions typically used for nickel determination. scielo.br
| Interfering Ion | Analytical Method | Mechanism of Interference | Mitigation Strategy | Source |
|---|---|---|---|---|
| Cobalt (Co²⁺) | General | Forms a soluble complex with DMG, consuming the reagent. Can also co-precipitate. | Use of excess DMG; pH control; selective electrodes (NGr-DMG-GCE). | truman.edunih.govbu.edusaimm.co.za |
| Iron (Fe²⁺/Fe³⁺) | Gravimetric/Spectrophotometric | Can form insoluble hydroxides in the buffered solution or colored complexes with DMG. | Addition of masking agents like tartrate or citrate. Oxidation of Fe²⁺ to Fe³⁺ followed by masking. | truman.eduegyankosh.ac.inmetrohm.com |
| Copper (Cu²⁺) | General | Forms a stable complex with DMG. | pH control and use of masking agents. | scielo.br |
| Zinc (Zn²⁺) | Electrochemical | Potential interference in voltammetric methods. | Selective electrodes (NGr-DMG-GCE) show good tolerance. | nih.gov |
Mechanistic Investigations of Gravimetric Determination Processes
Gravimetric analysis, which relies on the mass of a precipitate to quantify an analyte, is one of the oldest and most accurate analytical methods. amrita.edu The precipitation of nickel as this compound is a classic example of this technique. The process involves the conversion of nickel ions into a stable, insoluble complex of known composition, which is then filtered, dried, and weighed. windows.netegyankosh.ac.in
The reaction occurs quantitatively in a solution buffered to a pH between 5 and 9. truman.edubu.eduamrita.edu An alcoholic solution of dimethylglyoxime is added as the precipitating agent, followed by an ammonia buffer. bu.eduput.poznan.pl The chelation involves the donation of electron pairs from the four nitrogen atoms of two DMG molecules to the nickel(II) ion. truman.eduamrita.edu
The physical characteristics and purity of the this compound precipitate are critical for accurate gravimetric analysis. Several factors must be carefully controlled to ensure the formation of a pure, easily filterable solid.
pH: The pH of the solution is paramount. The precipitation must be carried out in a buffered solution, typically using ammonia or citrate, to maintain a pH between 5 and 9. truman.edubu.eduamrita.edu If the pH falls below 5, the equilibrium shifts, favoring the dissolution of the precipitate back into the solution as Ni²⁺ ions. truman.edubu.eduamrita.edu Conversely, at very high pH, there is a risk of precipitating metal hydroxides if masking agents are not present.
Reagent Concentration: Dimethylglyoxime is only slightly soluble in water, so it is added as an alcoholic solution. truman.edu While a slight excess of the reagent is needed to ensure complete precipitation, a large excess must be avoided. bu.eduput.poznan.pl A significant excess can lead to the precipitation of the reagent itself, co-crystallizing with the chelate and causing a positive error in the final mass. truman.edubu.edu The complex itself also has slight solubility in alcoholic solutions, so minimizing the volume of the reagent is crucial. truman.edubu.edu
Precipitate Morphology: Nickel dimethylglyoximate is known for being a very bulky and voluminous precipitate, which can make it difficult to handle and filter. truman.edubu.edu To obtain a more dense and compact precipitate, a technique called precipitation from homogeneous solution can be employed. This involves adjusting the pH to be slightly acidic (pH 3-4) before slowly increasing it through the gradual addition of ammonia. bu.edu This slow increase in pH causes the complex to precipitate gradually, resulting in a denser, more easily handled solid. bu.eduput.poznan.pl Heating the solution after precipitation (digestion) can also help to improve the precipitate's quality. put.poznan.pl
Purity and Interferences: The presence of other metal ions can compromise the purity of the precipitate. As discussed previously, ions like Fe(III) can precipitate as hydroxides in the ammoniacal solution. egyankosh.ac.in To prevent this, masking agents such as tartaric acid or citric acid are added. These agents form soluble complexes with potential interferents, keeping them in the solution and ensuring that only this compound precipitates. truman.eduegyankosh.ac.in
| Factor | Effect on Precipitate | Optimal Condition | Source |
|---|---|---|---|
| pH | Affects completeness of precipitation. Low pH causes dissolution; high pH can precipitate hydroxides. | Buffered solution, pH 5-9. | truman.edubu.eduamrita.edu |
| DMG Reagent Concentration | Large excess can co-precipitate, causing positive error. | Slight excess to ensure complete precipitation, but avoid a large excess. | truman.edubu.eduput.poznan.pl |
| Precipitation Rate | Rapid precipitation forms a bulky, voluminous precipitate. | Slow, gradual precipitation (e.g., from homogeneous solution) to form a denser solid. | bu.eduput.poznan.pl |
| Temperature | Heating after precipitation (digestion) can improve precipitate morphology. | Heat to 60-80°C before and during precipitation. | windows.netput.poznan.pl |
| Interfering Ions (e.g., Fe³⁺) | Can co-precipitate as hydroxides, reducing purity. | Add masking agents like tartrate or citrate. | truman.eduegyankosh.ac.in |
Homogeneous Precipitation Techniques for Enhanced Control
Homogeneous precipitation represents a significant refinement in the gravimetric analysis of nickel using dimethylglyoxime. Unlike direct precipitation where a precipitating agent is added directly to the solution, homogeneous precipitation involves generating the precipitating agent in situ through a slow chemical reaction. This method offers superior control over the precipitation process, leading to the formation of a denser, more compact, and purer precipitate of this compound. truman.edubu.edu
The most common approach for the homogeneous precipitation of this compound involves the hydrolysis of urea (B33335) (CO(NH₂)₂) in a slightly acidic solution. truman.edu The process begins with a solution containing nickel(II) ions and dimethylglyoxime, with the pH adjusted to a level where immediate precipitation does not occur. truman.edu Urea is then added, and the solution is gently heated to between 80 and 85 degrees Celsius. truman.edu
The heating process initiates the slow hydrolysis of urea, as described by the reaction:
CO(NH₂)₂ + H₂O → 2NH₃ + CO₂
This reaction gradually produces ammonia (NH₃) throughout the solution. The ammonia, in turn, slowly and uniformly raises the pH of the solution. As the pH increases to the optimal range for complexation (typically between 5 and 9), the dimethylglyoxime reacts with the nickel ions to form the characteristic bright red this compound precipitate. truman.edubu.edu
The key advantage of this technique is the slow, uniform increase in pH. This prevents the high levels of local supersaturation that occur during the direct addition of a precipitant like ammonia. High supersaturation leads to the rapid formation of many small, colloidal particles, resulting in a bulky, gelatinous precipitate that is difficult to filter and prone to contamination. In contrast, the gradual precipitation from a homogeneous solution allows for the growth of larger, more well-formed crystals. bu.edu This results in a precipitate with improved density and purity, which is easier to handle, filter, and wash. truman.edu The enzyme urease has also been utilized to catalyze the decomposition of urea for the same purpose. nih.gov
Table 1: Comparison of Precipitation Methods for this compound
| Feature | Direct Precipitation | Homogeneous Precipitation |
| Precipitant Addition | Direct addition of precipitant (e.g., ammonia solution). | Precipitant (ammonia) is generated in situ via slow hydrolysis of urea. truman.edu |
| Rate of pH Change | Rapid and localized at the point of addition. | Slow, gradual, and uniform throughout the solution. bu.edu |
| Particle Size | Small, often colloidal. | Larger, well-formed crystals. |
| Precipitate Density | Low density, bulky, gelatinous. truman.edu | High density, compact. bu.edu |
| Purity | More prone to co-precipitation and impurities. | Higher purity due to slower crystal growth. |
| Filterability | Difficult to filter. | Easier to filter and wash. |
Advanced Spectrophotometric Methodologies and Their Principles
Spectrophotometry offers a sensitive method for quantifying nickel concentrations. The standard method involves the reaction of nickel ions with dimethylglyoxime in an alkaline medium in the presence of an oxidizing agent to form a colored complex, which is then measured. scielo.br However, to enhance sensitivity, selectivity, and efficiency, several advanced spectrophotometric methodologies have been developed. These techniques often incorporate a preconcentration step to increase the analyte concentration before measurement.
Flotation-Spectrophotometry is a powerful technique for the separation and preconcentration of nickel. The method is based on forming the nickel-dimethylglyoxime complex and then floating it at the interface between the aqueous sample and an immiscible organic solvent, such as n-hexane. scielo.brresearchgate.net The quantitative flotation of the complex is typically achieved in a pH range of 9 to 12. scielo.brresearchgate.netscielo.br After flotation, the aqueous and organic phases are discarded, and the isolated complex adhering to the vessel walls is dissolved in a suitable solvent. scielo.br The absorbance of this concentrated solution is then measured, commonly at a wavelength of 445 nm. scielo.brscribd.com This method is highly selective and effectively separates nickel from interfering ions, allowing for its determination in complex matrices like wastewater. scielo.brresearchgate.net
Cloud Point Extraction (CPE) is another preconcentration technique that has been successfully coupled with spectrophotometry for nickel determination. CPE utilizes the phase-changing behavior of non-ionic surfactants in aqueous solutions. The process involves adding a surfactant, such as Triton X-114, and a complexing agent (dimethylglyoxime) to the sample. researchgate.net Upon heating the solution above a specific temperature known as the "cloud point," the surfactant phase separates from the bulk aqueous solution, forming a small, dense, surfactant-rich phase that extracts the hydrophobic nickel-dimethylglyoxime complex. researchgate.net This phase, containing the concentrated analyte, is then separated (often by centrifugation), diluted with a suitable solvent, and its absorbance is measured. researchgate.net CPE offers high enrichment factors and has been used to determine trace amounts of nickel in water samples with detection limits as low as 4 ng/mL. researchgate.net
Colorimetric Solid Phase Extraction (C-SPE) represents an innovative approach where the extraction and quantification steps are integrated. In one variation of this technique, a sample containing nickel(II) is passed through a system where it first encounters a solid support weakly immobilized with dimethylglyoxime. The reagent is released into the sample, where it complexes with nickel to form the colored precipitate. This precipitate is then collected on the surface of an extraction membrane. The concentration of nickel is determined directly on the membrane surface using diffuse reflectance spectroscopy, which measures the light reflected from the precipitate. This method is rapid, requires small sample volumes, and minimizes reagent waste, with analysis times of less than a minute.
Table 2: Overview of Advanced Spectrophotometric Methods for Nickel Determination
| Methodology | Principle | Key Parameters/Reagents | Wavelength (λmax) | Advantages |
| Flotation-Spectrophotometry | Formation of Ni-DMG complex, followed by flotation at an aqueous-organic interface for preconcentration. scielo.br | pH 9-12, n-hexane as organic phase. scielo.brresearchgate.net | 445 nm scielo.br | High selectivity, effective separation from matrix interferences. scielo.br |
| Cloud Point Extraction (CPE) | Extraction of the hydrophobic Ni-DMG complex into a surfactant-rich phase upon heating. researchgate.net | Non-ionic surfactant (e.g., Triton X-114), optimized pH and temperature. researchgate.net | 556 nm researchgate.net | High enrichment factor, low detection limits. researchgate.net |
| Colorimetric Solid Phase Extraction (C-SPE) | In-situ complex formation and collection of the precipitate on a membrane, followed by direct measurement. | Immobilized DMG, extraction membrane, diffuse reflectance spectroscopy. | N/A (Diffuse Reflectance) | Rapid analysis, minimal reagent use, small sample volumes. |
Catalytic Research Involving Nickel Dimethylglyoxime Complexes
Investigation of Nickel Dimethylglyoxime (B607122) as a Catalyst Precursor or Active Catalyst
Nickel dimethylglyoxime complexes have been widely investigated as both precursors to catalytically active species and as active catalysts themselves. epstem.netamericanelements.com As a precursor, Ni(dmg)₂ can be thermally decomposed to produce nickel oxide (NiO) nanoparticles. mdpi.com This in-situ generation method often results in NiO with higher catalytic activity compared to directly adding pre-synthesized NiO. mdpi.com The carbon framework that forms during the decomposition of the dimethylglyoxime ligand can enhance the dispersion of the NiO species, further boosting its catalytic efficiency. mdpi.com This approach has been explored for applications such as combustion catalysis in solid propellants, where the Ni(dmg)₂ complex acts as an energetic burning catalyst. mdpi.com
Beyond being a precursor, this compound complexes themselves exhibit catalytic activity. They have been utilized in heterogeneous catalysis, where the complex is supported on materials like ZSM-5 zeolite. scispace.comresearchgate.net This supported catalyst, Ni-DMG/ZSM-5, has demonstrated effectiveness in the photodegradation of organic dyes under UV irradiation. scispace.comresearchgate.net The zeolite support provides a high surface area and a unique chemical environment that can enhance the catalytic performance of the nickel complex. scispace.com The catalytic activity is influenced by factors such as catalyst concentration, temperature, and pH. researchgate.net
In some applications, the this compound complex is part of a larger catalytic system. For instance, it can be modified on electrode surfaces to create electrocatalysts. researchgate.net The complex itself can participate directly in the catalytic cycle or be transformed into a more active species under electrochemical conditions. researchgate.net
Electrocatalytic Applications, particularly for Hydrogen Production
A significant area of research for this compound complexes is in electrocatalysis, with a particular focus on the hydrogen evolution reaction (HER). The quest for efficient and cost-effective catalysts to replace precious metals like platinum for hydrogen production from water has driven the investigation of earth-abundant metal complexes, including those of nickel. pnas.orgpnas.orgresearchgate.net
Nickel-based catalysts, including those derived from or incorporating dimethylglyoxime-like ligands, have shown promise for HER. pnas.orgpnas.org While not always directly using the classic Ni(dmg)₂ complex, related nickel diimine-dioxime complexes have been synthesized and studied as molecular electrocatalysts for hydrogen evolution. pnas.org These catalysts can operate at low overpotentials and exhibit good stability. pnas.org Mechanistic studies suggest that hydrogen evolution can proceed through a bimetallic pathway. pnas.org
Furthermore, modified electrodes incorporating nickel and related species have demonstrated high efficiency for hydrogen production. For example, a Ni/Ni(OH)₂/graphite (B72142) electrode, whose composition can be confirmed in part by the dimethylglyoxime test, has shown activity comparable to platinum. pnas.org The synergy between nickel, nickel hydroxide, and the graphite support facilitates the key steps in the hydrogen evolution reaction. pnas.org
The versatility of this compound extends to its use in constructing photocatalytic systems for hydrogen production. A novel material combining black phosphorus and nickel-dimethylglyoxime nanorods has been shown to have efficient catalytic activity for photocatalytic hydrogen production from water splitting. rsc.org
| Catalyst System | Application | Key Findings |
| Ni(dmg)₂ as precursor | Combustion Catalysis | Thermal decomposition yields highly active NiO nanoparticles on a carbon framework. mdpi.com |
| Ni-DMG/ZSM-5 | Photocatalysis (Dye Degradation) | Effective for the photodegradation of methyl green under UV light. scispace.comresearchgate.net |
| Ni/Ni(OH)₂/Graphite | Electrocatalysis (HER) | Achieves high current densities for hydrogen evolution, comparable to platinum. pnas.org |
| Nickel Diimine-Dioxime Complexes | Electrocatalysis (HER) | Act as efficient and stable molecular electrocatalysts for hydrogen production. pnas.org |
| Ni(dmg)₂/Black Phosphorus | Photocatalysis (HER) | Demonstrates efficient photocatalytic hydrogen production from water splitting. rsc.org |
Role of this compound in Chemical and Biological Catalytic Processes
The catalytic role of this compound and its analogues extends to various chemical and biological processes. The coordination complexes of dimethylglyoxime with metals are of theoretical interest as models for enzymes and as catalysts. wikipedia.orggeeksforgeeks.org The Ni(III) species, which can be a component of certain nickel-containing catalytic cycles, has been identified as the active entity in many enzymes, particularly hydrogenases. epstem.net This has spurred interest in the catalytic properties of nickel complexes in different oxidation states. epstem.net
In chemical synthesis, nickel-catalyzed reactions are a cornerstone of modern organic chemistry. While this compound itself might not be the direct catalyst in many of these transformations, the fundamental understanding of nickel coordination chemistry, to which studies of Ni(dmg)₂ have significantly contributed, is crucial. The principles of ligand design and the electronic effects of ligands on the metal center are paramount in developing new and efficient nickel catalysts for cross-coupling reactions and other transformations.
In a specific example of chemical catalysis, nickel-dimethylglyoxime complex modified electrodes have been shown to have strong catalytic activity toward the electro-oxidation of methanol (B129727) and ethanol (B145695). researchgate.net In this system, the Ni(II)(DMG)₂ complex is converted to a higher-valent nickel species that is responsible for the catalytic oxidation of the alcohols. researchgate.net This demonstrates the direct involvement of the this compound moiety in a chemical transformation.
The study of polarographic catalytic waves in the Ni(II)-dimethylglyoxime system has provided evidence for the formation of a zero-valence "active Ni" species during the reduction of the complex. sioc-journal.cn This "active Ni" is believed to catalytically reduce the dimethylglyoxime ligand itself. sioc-journal.cn Such studies provide fundamental insights into the redox behavior and catalytic potential of these complexes.
Thermal Decomposition and Material Science Aspects
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies
Thermal analysis techniques are crucial in characterizing the decomposition of Nickel Dimethylglyoxime (B607122). Studies employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have provided detailed insights into the temperature ranges, mass loss, and energetic changes associated with its breakdown.
Under an inert atmosphere, such as nitrogen or argon, the thermal decomposition of Nickel Dimethylglyoxime proceeds rapidly within a temperature range of 280°C to 330°C. mdpi.com TGA curves show a significant mass loss in this narrow temperature window. The total experimental mass loss is approximately 42.3%, which is considerably lower than the theoretical values for complete decomposition to pure nickel (79.7%) or nickel(II) oxide (74.1%). mdpi.comresearchgate.net This discrepancy indicates the formation of other residual products, such as carbon, along with the nickel-based solid. mdpi.com
DSC studies complement the TGA data by measuring the heat flow associated with the decomposition. The process is characterized by a large and sharp exothermic peak. At a heating rate of 10 °C·min⁻¹, this peak is observed at approximately 308.2°C, with a significant heat release of about 686.3 J·g⁻¹. mdpi.com The peak temperature of this exothermic event shifts to higher values as the heating rate is increased, a typical behavior in non-isothermal kinetics. researchgate.net
Table 1: DSC Parameters for Ni(DMG)₂ Decomposition at Various Heating Rates
| Heating Rate (°C·min⁻¹) | Onset Temperature (°C) | Peak Temperature (°C) |
|---|---|---|
| 5 | 301.1 | 304.5 |
| 8 | 305.5 | 307.8 |
| 10 | 306.9 | 309.2 |
| 12 | 308.5 | 310.7 |
This data is adapted from studies on the thermal decomposition of Ni(DMG)₂ in a nitrogen atmosphere. researchgate.net
Analysis of Gaseous Products and Decomposition Pathways (e.g., TG-DSC-FTIR-MS)
To understand the chemical reactions occurring during thermal decomposition, the gaseous byproducts have been analyzed using coupled techniques like TG-DSC-FTIR-MS (Thermogravimetry-Differential Scanning Calorimetry-Fourier Transform Infrared Spectroscopy-Mass Spectrometry). This powerful combination allows for the simultaneous measurement of mass loss, thermal events, and the chemical identification of the evolved gases.
The primary gaseous products released during the thermal decomposition of this compound have been identified as water (H₂O), ammonia (B1221849) (NH₃), nitrous oxide (N₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). mdpi.comresearchgate.net Mass spectrometry results indicate that water is the most abundant gaseous product. mdpi.com The detection of various nitrogen- and carbon-containing gases points to a complex fragmentation of the dimethylglyoxime ligand. The decomposition pathway is considered a complex, multistep reaction. mdpi.com
Kinetic Parameters of Thermal Decomposition Reactions
The study of the kinetic parameters of the thermal decomposition of this compound, such as activation energy (Eₐ), provides a quantitative measure of the energy barrier for the reaction. These parameters are determined by applying various kinetic models to non-isothermal TGA data obtained at different heating rates.
Isoconversional methods, such as the Vyazovkin method, and combined kinetic analysis have been used to determine the kinetic parameters. The activation energy for the decomposition process has been found to be relatively consistent across different analytical approaches. A combined kinetic analysis method yielded an activation energy of 170.61 ± 0.65 kJ·mol⁻¹. mdpi.comresearchgate.net An isoconversional method provided a similar average activation energy of 167.80 ± 1.49 kJ·mol⁻¹. mdpi.com The decomposition process can be generally described by a random nucleation and growth of nuclei model. mdpi.comresearchgate.net However, the variation of activation energy with the extent of conversion suggests a complex, multi-step reaction mechanism that is difficult to define with a single ideal kinetic model. mdpi.com
Table 2: Kinetic Parameters of Ni(DMG)₂ Decomposition Using Various Non-isothermal Methods
| Kinetic Method of Analysis | Activation Energy (E) (kJ/mol) | log A (Pre-exponential Factor) |
|---|---|---|
| Isothermal | 295 ± 30 | 28.1 ± 5.1 |
| Coats-Redfern (β = 10) | 311 | 28.8 |
| Madhusudanan (β = 10) | 308 | 28.5 |
| Ozawa (Average) | 290 ± 16 | 26.9 ± 1.5 |
Note: β represents the heating rate in °C/min. This table presents a comparative view from a study conducted in air. researchgate.net
Formation of Nickel-Based Materials (e.g., NiO, carbon) via Thermal Decomposition
The primary solid products resulting from the thermal decomposition of this compound are nickel(II) oxide (NiO) and carbon. mdpi.comresearchgate.net The final residue after the process is a black solid, indicative of the presence of carbonaceous material. mdpi.com
This synthesis method is a valuable route for producing nickel oxide nanoparticles. researchgate.netsigmaaldrich.com The in-situ formation of NiO via the decomposition of the complex often results in a material with higher catalytic activity compared to directly added NiO. mdpi.comresearchgate.net The carbon framework that forms concurrently with the NiO can enhance the dispersion of the nickel oxide species, further improving its catalytic efficiency, particularly in applications like solid propellant combustion. mdpi.comresearchgate.net The controlled thermal treatment of the precursor allows for the synthesis of NiO nanoparticles with specific structural and morphological properties. researchgate.net
Future Research Directions and Emerging Applications
Exploration of New Ligand Architectures and their Impact on Coordination Chemistry
The classical dimethylglyoxime (B607122) (dmgH) ligand, with its specific arrangement of nitrogen and oxygen donor atoms, is the foundation of nickel dimethylglyoxime's chemistry. However, the future lies in the creative modification of this ligand architecture. By systematically altering the ligand's backbone, substituting functional groups, and introducing new steric or electronic features, researchers can fine-tune the properties of the resulting nickel complexes.
Future investigations will likely focus on:
Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the glyoxime (B48743) backbone can significantly influence the electron density at the nickel center. This, in turn, affects the complex's redox potential, spectroscopic characteristics, and catalytic activity.
Controlling Supramolecular Assembly: The planar nature of this compound facilitates stacking in the solid state, leading to interesting metal-metal interactions. researchgate.net Designing new ligands that promote or disrupt this stacking can lead to materials with tailored optical and electronic properties.
Enhancing Solubility and Processability: The inherent insolubility of this compound can be a limitation. semanticscholar.org Future ligand designs may incorporate solubilizing groups to enable its use in a wider range of solvents and facilitate its incorporation into new materials.
These explorations into novel ligand architectures promise to expand the coordination chemistry of nickel glyoximes, paving the way for new materials with precisely controlled functionalities.
Advanced Computational Modeling for Predictive Material Design
The synergy between experimental synthesis and theoretical modeling is a powerful engine for scientific discovery. In the context of this compound, advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the properties of yet-to-be-synthesized materials. semanticscholar.orgepstem.netacs.org
Current and future research in this area includes:
Predicting Geometric and Electronic Structures: DFT calculations can accurately predict the molecular geometries, bond lengths, and electronic structures of this compound and its derivatives. semanticscholar.orgepstem.net This information is crucial for understanding the fundamental properties of these complexes.
Simulating Spectroscopic Properties: Computational models can simulate infrared (IR) and UV-visible spectra, providing insights into the vibrational modes and electronic transitions within the molecule. semanticscholar.orgacs.org This allows for a direct comparison with experimental data and aids in the interpretation of spectroscopic results.
Modeling High-Pressure Behavior: DFT studies are being used to understand the structural changes that this compound undergoes at high pressures, including the compression of the crystal lattice and the dynamics of its hydrogen bonds. researchgate.netacs.orgacs.org
By leveraging the predictive power of computational chemistry, researchers can screen large libraries of potential ligands and predict the properties of the resulting nickel complexes, accelerating the discovery of new materials with desired characteristics.
Development of Novel Analytical Probes and Sensing Platforms
The inherent selectivity of dimethylglyoxime for nickel(II) ions, which has long been exploited in classical analytical methods, is now being repurposed for the development of modern analytical tools. scielo.bracs.orgiapchem.orgnih.govmdpi.com The focus is on creating highly sensitive and selective sensors for the detection of nickel in various matrices.
Emerging applications in this domain include:
Electrochemical Sensors: Researchers are developing electrochemical sensors where this compound is incorporated into an electrode material. jst.go.jpnih.govmdpi.com The presence of nickel ions leads to a measurable change in the electrochemical signal, allowing for their quantification. Recent work has explored the use of nanocomposites, such as those combining carbon black or graphene with dimethylglyoxime, to enhance sensitivity and selectivity. iapchem.orgmdpi.com
Optical Sensors: Novel optical sensing platforms are being designed that utilize the colorimetric properties of the this compound complex. acs.org One innovative approach involves the use of carbon quantum dots modified with dimethylglyoxime, which exhibit a change in their optical properties upon binding to nickel ions. acs.org
Portable and Low-Cost Devices: A significant trend is the development of portable and cost-effective analytical devices, such as paper-based sensors, for on-site nickel detection. iapchem.org These devices offer a rapid and simple means of analysis, which is particularly valuable for environmental monitoring and in resource-limited settings.
These advancements are transforming the way we detect nickel, moving from traditional laboratory-based methods to rapid, sensitive, and field-deployable sensing technologies.
Expanding Catalytic Applications in Sustainable Chemistry
The catalytic potential of nickel complexes is well-established, and researchers are now exploring the use of this compound and its derivatives as catalysts in sustainable chemical processes. epstem.net The goal is to develop efficient and environmentally friendly methods for a variety of chemical transformations.
Key areas of investigation include:
Electrocatalysis: this compound modified electrodes have shown promise as electrocatalysts for the oxidation of small organic molecules, such as methanol (B129727). jst.go.jpresearchgate.net This has potential applications in fuel cells and other electrochemical energy conversion technologies. The formation of nickel-based nanoparticles from the complex has also been shown to be active in electrocatalytic hydrogen production. researchgate.net
Precursor for Catalytic Materials: this compound can serve as a precursor for the synthesis of other catalytically active materials. For instance, it has been used as a template to create porous nickel sulfide (B99878) nanorods, which have demonstrated multifunctional electrocatalytic activity for reactions such as the hydrogen evolution reaction and urea (B33335) electrooxidation. rsc.org
Green Chemistry: The development of catalysts based on earth-abundant metals like nickel is a central theme in green chemistry. Future research will likely focus on expanding the range of catalytic reactions that can be efficiently promoted by this compound-based systems, with an emphasis on processes that minimize waste and energy consumption.
By harnessing the catalytic properties of this compound, scientists are working towards a more sustainable chemical industry.
Studies on this compound in Environmentally Relevant Systems
Understanding the behavior and fate of nickel in the environment is crucial for assessing its ecological impact. The strong complexation between nickel and dimethylglyoxime provides a valuable tool for studying nickel speciation in natural waters. acs.orgresearchgate.net
Future research in this area will focus on:
Nickel Speciation Analysis: Ligand exchange techniques using dimethylglyoxime can be employed to determine the different chemical forms (species) of nickel in freshwater systems. acs.orgresearchgate.net This information is critical because the bioavailability and toxicity of nickel depend on its speciation.
Kinetics of Complexation: Studying the kinetics of the reaction between nickel and dimethylglyoxime in environmental samples can provide insights into the lability of naturally occurring nickel complexes. acs.orgresearchgate.net
Environmental Monitoring: The development of robust and sensitive analytical methods based on this compound will continue to be important for monitoring nickel concentrations in various environmental compartments, including water and soil. scielo.brresearchgate.netgeoscienceworld.orgacs.orgnih.gov
These studies will contribute to a better understanding of the biogeochemical cycling of nickel and inform strategies for managing nickel contamination.
Investigations into High-Pressure Chemistry and Novel Phase Transitions
The application of high pressure can dramatically alter the properties of materials, leading to the formation of new phases with unique characteristics. The study of this compound under high pressure has revealed fascinating changes in its structure and electronic properties. acs.orgacs.orgaip.orgresearchgate.nettandfonline.comaip.orgfigshare.com
Key findings and future directions include:
Pressure-Induced Structural Changes: X-ray diffraction studies have shown that the crystal structure of this compound undergoes significant compression under pressure. researchgate.netacs.orgacs.orgresearchgate.nettandfonline.com Notably, the distance between the nickel atoms in the stacked structure decreases, which has a profound effect on the material's properties. researchgate.nettandfonline.com
Piezochromism: this compound exhibits piezochromism, meaning its color changes with pressure. aip.org This phenomenon is attributed to shifts in the electronic absorption bands as the interatomic distances are reduced.
Phase Transitions: At very high pressures, this compound is predicted to undergo a phase transition. researchgate.netacs.org Further investigations into the nature of this transition and the properties of the high-pressure phase could lead to the discovery of novel materials with interesting electronic or magnetic properties.
The exploration of the high-pressure chemistry of this compound is a frontier of materials science that promises to uncover new fundamental knowledge and potentially lead to the development of advanced materials.
Q & A
Q. What are the standard spectrophotometric methods for quantifying nickel using dimethylglyoxime (DMG)?
The dimethylglyoxime spectrophotometric method involves forming a colored nickel-DMG complex under strongly basic conditions (pH 12–13) after oxidation with potassium persulfate. Key steps include:
- Separation : Extract the nickel-DMG complex from an ammoniacal citrate solution using chloroform to remove interfering ions like Fe³⁺ and Al³⁺ .
- Oxidation : Add potassium persulfate to oxidize nickel to the trivalent state, forming a stable complex (Ni(DMG)₂) with maximum absorbance at 445 nm .
- Calibration : Prepare a standard curve using nickel solutions (1–10 µg/mL) to quantify unknown samples. Detection limits typically range from 0.0005% to 0.05% Ni in geological samples .
- Validation : Follow standardized protocols such as GB/T 223.23-2008 for reproducibility .
Q. What is the stoichiometric ratio in the DMG-nickel complex formation?
The reaction between Ni²⁺ and DMG follows a 1:2 molar ratio, forming a bright red Ni(DMG)₂ complex. For example, in titrimetric analysis, 1 mole of Ni²⁺ reacts with 2 moles of DMG. This stoichiometry is critical for volumetric calculations, as shown in a titration where 10 cm³ of Ni²⁺ solution required 15.7 cm³ of 0.025 mol/L DMG, yielding a Ni²⁺ concentration of 0.039 mol/L .
Advanced Research Questions
Q. How can DMG-based methods be optimized for selective nickel recovery from multi-metal industrial waste?
Selective recovery involves:
- Leaching : Treat waste sludge with HCl to dissolve metals, followed by pH adjustment to precipitate non-target metals (e.g., Zn, Se) .
- Selective Precipitation : Add 1% DMG solution to selectively precipitate Ni²⁺ as Ni(DMG)₂ (94.3% purity). Competing ions like Cu²⁺ are minimized using citrate to prevent co-precipitation .
- Recovery Efficiency : Achieve 99.4% pure nickel sulfate after acid leaching and crystallization .
- Validation : Use ICP-OES to confirm metal content and XRD for phase analysis .
Q. How can interferences from Mn²⁺ and Cu²⁺ be addressed in DMG-nickel analysis?
- Manganese Interference : Mn²⁺ prevents complete Ni extraction. Add hydroxylamine hydrochloride to reduce Mn³⁺ to Mn²⁺, which does not interfere .
- Copper Interference : Wash the chloroform extract with dilute ammonia (2% v/v) to remove Cu(DMG)₂, which is less stable in basic conditions .
- Validation : Perform spike-recovery tests with known Ni/Cu/Mn ratios to verify method accuracy .
Q. What are the comparative advantages of gravimetric vs. spectrophotometric DMG methods for nickel determination?
Data Contradiction and Validation
- Discrepancies in Purity Metrics : When comparing DMG-based recovery (94.3% purity) with sulphide precipitation (98.2%), discrepancies arise from incomplete complex formation or residual organic ligands. Validate with ICP-OES and cross-check using alternative methods like XRF .
- Method-Specific Limits : Spectrophotometric methods may underestimate Ni in Mn-rich matrices without hydroxylamine pretreatment. Always include control samples to assess interference impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
